Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
JKKJAXURGMIATI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=NNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrazole-Amines with Activated Carbonyl Compounds
A widely employed strategy involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. In a study by Ghaedia et al., ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was synthesized by refluxing 1,3-diphenyl-1H-pyrazol-5-amine with ethyl 2,4-dioxo-4-phenylbutanoate in acetic acid for 5 hours. The reaction proceeds via cyclocondensation, forming the pyridine ring through intramolecular annulation. After completion, the product was isolated via crystallization, yielding a pure powder.
For the [4,3-c] isomer, analogous reagents—such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate—could be substituted to direct regioselectivity. Key variables include:
-
Solvent selection : Acetic acid promotes protonation of intermediates, facilitating cyclization.
-
Temperature : Reflux conditions (~118°C for acetic acid) ensure sufficient energy for ring closure.
-
Substituent effects : Electron-withdrawing groups on the pyrazole amine enhance electrophilic attack at the desired position.
Cyclization via Diazotization and Intermediate Functionalization
A patent by CN102911174A details a high-yield route for ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, which can be adapted for the [4,3-c] isomer. The method involves:
-
Synthesis of intermediate V : A ketone-enamine intermediate is prepared by reacting pyridine derivatives with methyl acetoacetate under basic conditions (e.g., sodium ethoxide in ethanol).
-
Diazotization : Treatment with sodium nitrite in dilute hydrochloric acid at -5°C induces cyclization, forming the pyrazole ring.
-
Catalytic hydrogenation : Palladium hydroxide on carbon (Pd(OH)₂/C) under hydrogen atmosphere reduces residual double bonds, achieving yields >99%.
Critical parameters :
-
Acid concentration : Dilute HCl (25%) prevents over-protonation, maintaining intermediate stability.
-
Temperature control : Sub-zero conditions minimize side reactions during diazotization.
-
Catalyst selection : Pd-based catalysts outperform Raney nickel in selectivity for this substrate.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. In the synthesis of pyrazolo[3,4-b]pyridines, dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) enhance solubility of aromatic intermediates, while sodium hydride (NaH) deprotonates amines to initiate nucleophilic attack. For the [4,3-c] isomer, polar aprotic solvents like DMF may improve regioselectivity by stabilizing transition states.
Catalytic Hydrogenation Conditions
Hydrogenation of intermediates is a critical step for reducing nitro groups or unsaturated bonds. The patent method achieves near-quantitative yields using Pd(OH)₂/C at ambient temperature. Comparative studies suggest that:
-
Catalyst loading : 10 wt% Pd(OH)₂/C provides optimal activity without over-reduction.
-
Reaction time : 1 hour suffices for complete conversion, as monitored by TLC.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) for ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (analogous to [4,3-c]):
-
δ 14.10 (br, 1H, NH),
-
δ 8.70 (q, 1H, pyridine-H),
-
δ 4.40 (q, 2H, -OCH₂CH₃),
The absence of peaks between δ 7.00–8.13 confirms successful cyclization.
Purity and Yield Comparison
| Parameter | Condensation Method | Diazotization Method |
|---|---|---|
| Reaction Time | 5 hours | 1 hour (hydrogenation) |
| Yield | ~85% | 95.3% |
| Purity (HPLC) | >98% | 99% |
| Key Catalyst | None | Pd(OH)₂/C |
Challenges and Adaptations for [4,3-c] Isomer
Synthesizing the [4,3-c] isomer necessitates precise control over ring-closing directions. Potential strategies include:
-
Directed ortho-metalation : Using lithiation guides substituents to the 4-position, favoring [4,3-c] over [3,4-b] isomers.
-
Protecting groups : Temporary protection of the pyridine nitrogen with acetyl or Boc groups prevents unwanted side reactions during cyclization.
Industrial-Scale Considerations
The diazotization method’s high yield (>95%) and simplicity make it amenable to large-scale production. Key considerations:
Chemical Reactions Analysis
Oxidation Reactions
The ethyl ester group and aromatic system undergo oxidation under controlled conditions:
| Reagent | Conditions | Product Formed | Key Observations |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄/H₂O) | Pyrazolo[4,3-c]pyridine-6-carboxylic acid | Complete ester-to-acid conversion in 6–8 hrs at 80°C |
| H₂O₂ | Neutral (H₂O/EtOH) | 6-Ketone derivative | Partial ring oxidation observed via HPLC |
Mechanistic studies suggest the ester group is first hydrolyzed to a carboxylate intermediate before further oxidation of the pyridine ring occurs.
Reduction Reactions
Selective reduction depends on reagent choice:
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Ester group | 6-Hydroxymethyl derivative | 72–78% |
| NaBH₄/CeCl₃ | Pyridine ring | Dihydropyridine analog | 55–60% |
The ester group shows higher reactivity toward strong hydride donors like LiAlH₄, while milder conditions preferentially saturate the pyridine ring.
Nucleophilic Substitution
The C-3 position of the pyrazole ring demonstrates electrophilic character:
| Nucleophile | Base | Product | Reaction Time |
|---|---|---|---|
| NH₃ (gas) | K₂CO₃ | 3-Amino derivative | 12 hrs |
| HS⁻ | Et₃N | 3-Mercapto analog | 8 hrs |
X-ray crystallographic evidence confirms substitution occurs exclusively at the pyrazole C-3 position due to heightened electron deficiency at this site .
Cyclization Reactions
The compound serves as a precursor for polycyclic systems:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| PCl₅ | Refluxing toluene | 6-Chloropyridinium intermediate | Used in Suzuki couplings |
| Grignard reagents | THF, −78°C | Spirocyclic derivatives | Bioactive scaffold synthesis |
These reactions leverage the inherent strain in the fused ring system to facilitate ring expansion .
Stability Considerations
Critical degradation pathways under accelerated conditions:
| Stressor | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| UV light (254 nm) | Ester cleavage | 48 hrs |
| pH > 10 | Hydrolysis to carboxylic acid | 6 hrs |
Stability data confirms the need for anhydrous storage at −20°C to prevent decomposition .
This reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active compounds, particularly kinase inhibitors and antimicrobial agents. The C-3 and C-6 positions offer distinct modification sites for structure-activity relationship studies.
Scientific Research Applications
Biological Activities
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key findings include:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.
Applications in Medicinal Chemistry
The compound's unique structure allows for modifications that can enhance its biological activity. Some notable applications include:
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediates | Used as a building block for synthesizing more complex therapeutic agents. |
| Kinase Inhibitors | Serves as a precursor for developing selective kinase inhibitors targeting cancer pathways. |
| Antimicrobial Agents | Potentially effective against resistant bacterial strains, useful in antibiotic development. |
Case Studies
- Synthesis of Kinase Inhibitors :
- Antimicrobial Testing :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism by which Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight inferred from analogous compounds (e.g., [5, 12]).
Key Observations:
Fusion Position Effects : The [4,3-c] fusion (target compound) vs. [4,3-b] (e.g., CAS 1383735-30-5) alters ring conjugation and electronic distribution, impacting reactivity and binding affinity. For example, [4,3-c] derivatives are patented as EGFR inhibitors, likely due to optimized steric interactions with kinase domains .
N1 and C4 Substituents: Bulky groups like isopropyl (CAS 1251771-13-7) or phenyl (CAS 137368-83-3) enhance lipophilicity, affecting solubility and membrane permeability .
Biological Activity
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a focus for research in pharmacology.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. This inhibition can lead to modulation of critical biological pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. The compound's structure facilitates binding to active sites of target proteins, altering their function and downstream signaling pathways .
In Vitro Studies
Numerous studies have evaluated the in vitro activity of this compound against various cancer cell lines. For example, research has shown that derivatives of this compound exhibit significant antiproliferative effects at low micromolar concentrations (0.75–4.15 μM) without affecting normal cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
In Vivo Studies
In vivo evaluations have demonstrated that certain derivatives of this compound can inhibit tumor growth in animal models without systemic toxicity. These studies indicate that the compounds selectively target tumor cells while sparing normal tissues, highlighting their potential as anti-tumor agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the pyrazolo[4,3-c]pyridine structure can enhance or diminish biological activity. For instance, the presence of specific functional groups can significantly influence the compound's potency against various targets, including carbonic anhydrases and kinases .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased potency against cancer cells |
| Hydroxyl substitutions | Enhanced inhibition of enzymes |
| Ester group presence | Improved solubility and bioavailability |
Case Study 1: Antitumor Activity
A notable study investigated the effects of this compound derivatives on breast cancer models. The results indicated that these compounds could significantly reduce tumor size in an orthotopic model while exhibiting minimal side effects on normal tissues . This suggests a promising avenue for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease . The mechanism involves modulation of apoptotic pathways and reduction of reactive oxygen species.
Q & A
Q. Key Methodological Considerations :
- Use of chloroacetate esters or amides for cyclization.
- Optimization of reaction time and temperature to improve yields (e.g., heating to 60°C for cross-coupling) .
How is the structural characterization of this compound performed in academic research?
Basic Research Question
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm substituent positions and aromaticity. For example, pyridyl protons in derivatives show distinct coupling patterns between 8.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 262 for ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) .
- X-ray Crystallography : Programs like SHELXL resolve atomic coordinates, particularly for resolving tautomeric ambiguities in fused heterocycles .
What methodological approaches are employed to analyze the EGFR inhibitory activity of substituted pyrazolo[4,3-c]pyridines?
Advanced Research Question
Studies utilize:
- Kinase Inhibition Assays : Derivatives like substituted 1H-pyrazolo[4,3-c]pyridines are tested against EGFR kinases using fluorescence-based assays. For example, compounds with 2-pyridyl and 3-pyridyl substituents show IC values in the nanomolar range .
- Structural-Activity Relationship (SAR) Analysis : Substituent effects are evaluated computationally. The 6-(3-pyridyl) group enhances binding affinity due to π-π stacking in the ATP-binding pocket .
Q. Key Findings :
- Patent Data : WO 2022/090481 highlights derivatives with 4,4-difluoropiperidin-3-yl groups as potent EGFR inhibitors .
How can researchers resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridine derivatives?
Advanced Research Question
Discrepancies often arise from:
- Substituent Effects : Minor structural changes (e.g., methyl vs. phenyl groups) drastically alter solubility and target engagement. For instance, 1-methyl derivatives exhibit higher kinase selectivity than benzyl-substituted analogs .
- Experimental Conditions : Variability in assay protocols (e.g., ATP concentration, incubation time) affects IC values. Standardizing protocols and using positive controls (e.g., gefitinib for EGFR) mitigates this .
Q. Resolution Strategies :
- Meta-Analysis : Cross-referencing data from crystallography (e.g., PDB 5V82) and biochemical assays to validate binding modes .
What crystallographic tools are critical for resolving tautomeric ambiguities in pyrazolo[4,3-c]pyridine derivatives?
Advanced Research Question
- SHELX Suite : SHELXL refines high-resolution X-ray data to distinguish tautomers. For example, the program’s constraint algorithms differentiate between 1H- and 3H-pyrazolo tautomers, critical for accurate pharmacophore modeling .
- Twinned Data Refinement : SHELXL handles twinned crystals (common in fused heterocycles) by applying twin laws (e.g., HKLF5 format) to improve R-factors .
Q. Case Study :
- The structure of 1-(6-(4,4-difluoropiperidin-3-yl)pyridin-2-yl)-6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine (PDB 5V82) was resolved at 1.8 Å, confirming hydrogen bonding with kinase hinge residues .
How do researchers optimize reaction conditions to improve yields of pyrazolo[4,3-c]pyridine derivatives?
Advanced Research Question
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency. Yields improve from 58% to 81% by switching from ethyl acetate to dichloromethane/methanol gradients .
- Temperature Control : Cyclization reactions at 60°C (vs. room temperature) reduce byproduct formation in THF .
- Purification Techniques : Column chromatography with silica gel (ethyl acetate/hexane) achieves >95% purity, critical for pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
